molecular formula C9H7F3O B13591604 2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone

2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone

Cat. No.: B13591604
M. Wt: 188.15 g/mol
InChI Key: QZUKOLRPRGRSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one is an organic compound characterized by the presence of fluorine atoms attached to an ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methylbenzaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst, such as a nickel-based catalyst, and may involve the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
  • 2,2-Difluoro-1-(2,6-difluorophenyl)ethan-1-one

Uniqueness

2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H7F3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,9H,1H3

InChI Key

QZUKOLRPRGRSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.